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Executive Summary

Omaveloxolone (brand name SKYCLARYS®) is a novel, orally bioavailable, semi-synthetic
triterpenoid designed to target the intricate cellular machinery governing mitochondrial function
and antioxidant defense. This document provides a comprehensive technical overview of
omaveloxolone's mechanism of action, with a particular focus on its profound effects on
mitochondrial biogenesis and function. Through the activation of the Nuclear factor erythroid 2-
related factor 2 (Nrf2) pathway, omaveloxolone orchestrates a multi-faceted response that
mitigates oxidative stress, enhances mitochondrial respiration, and promotes the generation of
new mitochondria. This guide is intended for researchers, scientists, and drug development
professionals seeking a detailed understanding of omaveloxolone's molecular and cellular
effects, supported by quantitative data from preclinical and clinical studies, detailed
experimental methodologies, and visual representations of the key signaling pathways.

Mechanism of Action: The Nrf2-KEAP1 Axis

Omaveloxolone's primary mechanism of action revolves around the activation of Nrf2, a
master regulator of the cellular antioxidant response.[1][2] Under normal physiological
conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-
associated protein 1 (Keapl), which facilitates its ubiquitination and subsequent proteasomal
degradation.[1]
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Omaveloxolone disrupts this interaction by binding to a specific cysteine residue (C151) on
Keapl.[1] This covalent modification induces a conformational change in Keapl, thereby
inhibiting its ability to target Nrf2 for degradation.[1] Consequently, newly synthesized Nrf2 is
able to accumulate, translocate to the nucleus, and bind to Antioxidant Response Elements
(ARES) in the promoter regions of a vast array of cytoprotective genes.[1][3]

The downstream effects of Nrf2 activation are extensive and include:

o Upregulation of Antioxidant Enzymes: Increased expression of enzymes such as NAD(P)H
guinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), glutathione S-transferases
(GSTs), and sulfiredoxin 1 (SRXN1) that directly neutralize reactive oxygen species (ROS)
and detoxify harmful electrophiles.[1][3][4]

» Enhancement of Glutathione Homeostasis: Increased synthesis and regeneration of
glutathione (GSH), a critical intracellular antioxidant, through the upregulation of genes like
glutamate-cysteine ligase (GCL) and glutathione reductase (GSR).[3][5]

e Modulation of Inflammation: Inhibition of the pro-inflammatory NF-kB signaling pathway,
leading to a reduction in the expression of inflammatory cytokines.[6][7]

e Improvement of Mitochondrial Function: Restoration of mitochondrial homeostasis through
multiple mechanisms, including the promotion of mitochondrial biogenesis, enhancement of
the electron transport chain (ETC) function, and increased ATP production.[1][8]

Omaveloxolone-mediated activation of the Nrf2 signaling pathway.

Impact on Mitochondrial Biogenesis and Function

Mitochondrial dysfunction is a central pathological feature in many neurodegenerative and
metabolic diseases, including Friedreich's ataxia, for which omaveloxolone is approved.[2][9]
This dysfunction manifests as impaired energy production, increased oxidative stress, and a
decline in the overall number and quality of mitochondria. Omaveloxolone has been shown to
counteract these deficits by promoting mitochondrial biogenesis and improving mitochondrial
function.

Enhanced Mitochondrial Biogenesis
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Nrf2 activation has been linked to the induction of mitochondrial biogenesis, the process of
generating new mitochondria.[6][10] This is, in part, mediated by the upregulation of key
regulators of mitochondrial biogenesis, such as Peroxisome proliferator-activated receptor-
gamma coactivator 1-alpha (PGC-1a). While direct upregulation of PGC-1a by omaveloxolone
is still under investigation, the observed increases in mitochondrial mass and mtDNA content in
omaveloxolone-treated cells strongly support its role in promoting mitochondrial biogenesis.
[11]

Improved Mitochondrial Respiration and Bioenergetics

Preclinical studies have demonstrated that omaveloxolone can significantly improve
mitochondrial respiratory function. In cellular models of Friedreich's ataxia, omaveloxolone
treatment led to a dose-dependent improvement in multiple parameters of mitochondrial
function, including spare respiratory capacity and maximal respiration.[12] Furthermore, studies
in cultured primary fibroblasts from patients with various mitochondrial diseases showed that
omaveloxolone improved mitochondrial bioenergetics, including mitochondrial mass and
energy status.[11] In some cell lines, it also positively impacted oxygen consumption rates.[11]
In a rodent model of epilepsy, omaveloxolone treatment increased ATP levels, indicating
enhanced energy production.[13]
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Omaveloxolone's multifaceted effects on mitochondrial health.

Quantitative Data from Preclinical and Clinical
Studies
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The therapeutic potential of omaveloxolone is supported by a growing body of quantitative
data from both preclinical models and human clinical trials.

Preclinical Data

Parameter Model Treatment Result Reference
] Significantly
Reactive Oxygen IL-1B-treated 10 and 25 nM
] prevented ROS [14]
Species (ROS) chondrocytes omaveloxolone )
production
Superoxide Significantly
] IL-1B-treated 10 and 25 nM ]
Dismutase increased SOD [14]
chondrocytes omaveloxolone
(SOD) Levels levels
] Significantly
Malondialdehyde  IL-1B-treated 10 and 25 nM
reduced MDA [14]
(MDA) Levels chondrocytes omaveloxolone
levels
o ) Significantly and
_ Kainic acid
Glutathione dose-
mouse model of Omaveloxolone [13]
(GSH) Levels ) dependently
epilepsy ]
increased
o ] Significantly and
Kainic acid
dose-
ATP Levels mouse model of Omaveloxolone [13]
) dependently
epilepsy ]
increased
Nrf2 Target Gene o
) Significant, dose-
Expression STAM mouse 3 and 10 mg/kg/d

(NQO1, SRXNL,
FTH1)

model of NASH

omaveloxolone

dependent

increases in liver

[4]

Nrf2 Target Gene

Significant, dose-

Expression 10, 30, and 100

Cynomolgus dependent
(NQO1, SRXNL1, mg/kg/day ) o [5]

monkeys induction in liver
TXNRD1, GSR, omaveloxolone

and lung

AKR1C1)
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Clinical Data (MOXle Trial - NCT02255435)

The efficacy and safety of omaveloxolone in patients with Friedreich's ataxia were primarily

evaluated in the MOXle trial.

Parameter Population Treatment Result p-value Reference
) Full Analysis
Change in
Set (=82, 150 mg ]
MFARS from ] -2.41 point
] excluding omaveloxolon ] 0.01 [11]
Baseline at difference
severe pes e vs. Placebo
Week 48
cavus)
Change in All-
) 150 mg )
MFARS from Randomized -1.93 point
) ] omaveloxolon ] 0.03 [11]
Baseline at Population difference
e vs. Placebo
Week 48 (n=103)
Change in
Omaveloxolo 150 mg
MFARS from
) ne Group omaveloxolon  -1.55+ 0.69 [2][8]
Baseline at
(n=40) e
Week 48
Change in
MFARS from Placebo
) Placebo +0.85 £ 0.64 [2][8]
Baseline at Group (n=42)
Week 48
MOXle
MFARS Extension vs.  Omaveloxolo ]
] 3.0 points vs.
Progression Matched ne vs. ] 0.0001 [10]
6.6 points
at Year 3 FACOMS Untreated
cohort
Adverse Events in the MOXle Trial (Part 2)
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Adverse Event (210% in
Omaveloxolone Group & Omaveloxolone (n=51) Placebo (n=52)
=25% > Placebo)

Alanine aminotransferase

, 20 (39%) 5 (10%)
increase

Headache 20 (39%) 12 (23%)
Nausea 18 (35%) 9 (17%)
Aspartate aminotransferase 15 (209%) 3 (6%)
increase

Fatigue 14 (27%) 8 (15%)
Diarrhea 11 (22%) 7 (13%)
Oropharyngeal pain 8 (16%) 3 (6%)
Muscle spasm 7 (14%) 2 (4%)
Back pain 6 (12%) 2 (4%)
Influenza 6 (12%) 1 (2%)
Decreased appetite 6 (12%) 1 (2%)

Note: Most treatment-emergent adverse events were mild to moderate in severity and occurred
more frequently in the first 12 weeks of treatment.[12]

Detailed Experimental Protocols

This section outlines the general methodologies for key experiments used to elucidate the
effects of omaveloxolone.

Measurement of Mitochondrial Respiration (Seahorse XF
Assay)

The Seahorse XF Analyzer is a key instrument for assessing mitochondrial function by
measuring the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in
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live cells.

Cell Culture: Cells of interest (e.g., patient-derived fibroblasts, specific cell lines) are seeded
in a Seahorse XF cell culture microplate.

Assay Medium: Prior to the assay, the cell culture medium is replaced with a specialized low-
buffered XF assay medium.

Instrument Calibration: The Seahorse XF Analyzer is calibrated using a calibrant solution.

Mito Stress Test: A series of drugs that modulate the electron transport chain are sequentially
injected to measure key parameters of mitochondrial respiration:

o Oligomycin: An ATP synthase inhibitor, used to determine ATP-linked respiration.

o FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that
collapses the mitochondrial membrane potential and induces maximal respiration.

o Rotenone/Antimycin A: Complex | and Il inhibitors, respectively, used to shut down
mitochondrial respiration and measure non-mitochondrial oxygen consumption.

Data Analysis: The software calculates basal respiration, ATP production, maximal
respiration, spare respiratory capacity, and proton leak.
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General workflow for a Seahorse XF Mito Stress Test.
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Nrf2 Activation Assays

This method quantifies the mRNA expression levels of Nrf2 target genes.

Cell Treatment: Cells are treated with omaveloxolone or a vehicle control for a specified
time.

RNA Extraction: Total RNA is isolated from the cells using a commercial kit.

cDNA Synthesis: Reverse transcriptase is used to synthesize complementary DNA (cDNA)
from the extracted RNA.

gPCR: The cDNAis used as a template in a qPCR reaction with primers specific for Nrf2
target genes (e.g., NQO1, GCLC, HO-1) and a housekeeping gene (e.g., GAPDH, ACTB) for
normalization.

Data Analysis: The relative expression of the target genes is calculated using the AACt
method.

This assay measures the binding of activated Nrf2 from nuclear extracts to its consensus DNA

binding site.

Nuclear Extract Preparation: Cells are treated with omaveloxolone, and nuclear proteins
are extracted.

Binding Assay: The nuclear extracts are incubated in a microplate pre-coated with an
oligonucleotide containing the Nrf2 consensus binding site.

Detection: A primary antibody specific to the DNA-bound form of Nrf2 is added, followed by a
horseradish peroxidase (HRP)-conjugated secondary antibody.

Signal Measurement: A colorimetric substrate is added, and the absorbance is measured at
450 nm. The signal intensity is proportional to the amount of activated Nrf2.

Measurement of Reactive Oxygen Species (ROS) using
DCFH-DA
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2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye used to measure
intracellular ROS.

e Cell Loading: Cells are incubated with DCFH-DA, which diffuses into the cells and is
deacetylated by cellular esterases to the non-fluorescent DCFH.

o Treatment: Cells are then treated with omaveloxolone or a positive control (e.g., H202) to
induce or inhibit ROS production.

» Oxidation and Fluorescence: In the presence of ROS, DCFH is oxidized to the highly
fluorescent 2',7'-dichlorofluorescein (DCF).

o Detection: The fluorescence intensity is measured using a fluorescence microplate reader,
fluorescence microscope, or flow cytometer (excitation ~485 nm, emission ~530 nm).

Assessment of Mitochondrial Membrane Potential
(MMP) using TMRE

Tetramethylrhodamine, ethyl ester (TMRE) is a cell-permeable, cationic fluorescent dye that
accumulates in active mitochondria with an intact membrane potential.

o Cell Staining: Live cells are incubated with TMRE, which selectively enters and accumulates
in the mitochondria of healthy cells.

o Treatment: Cells can be pre-treated with omaveloxolone to assess its protective effects on
MMP. A depolarizing agent like FCCP is often used as a positive control.

¢ Imaging/Quantification: The fluorescence intensity of TMRE is measured using fluorescence
microscopy or flow cytometry. A decrease in TMRE fluorescence indicates a loss of
mitochondrial membrane potential.

Conclusion

Omaveloxolone represents a significant advancement in the therapeutic landscape for
diseases characterized by mitochondrial dysfunction and oxidative stress. Its ability to potently
activate the Nrf2 signaling pathway provides a robust and multifaceted mechanism for restoring
cellular homeostasis. The comprehensive data from preclinical and clinical studies underscore
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its capacity to enhance mitochondrial biogenesis, improve mitochondrial respiration, and
mitigate the damaging effects of oxidative stress. The experimental protocols detailed herein
provide a framework for the continued investigation of omaveloxolone and other Nrf2-
activating compounds, paving the way for further discoveries in the field of mitochondrial
medicine.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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